3-(4-BOC-Aminophenyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

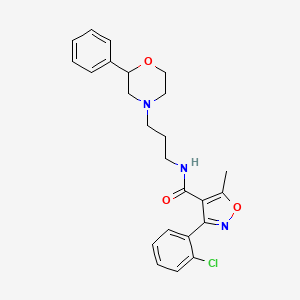

3-(4-BOC-Aminophenyl)phenol, also known as Carbamic acid, N-(3’-hydroxy[1,1’-biphenyl]-4-yl)-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 .

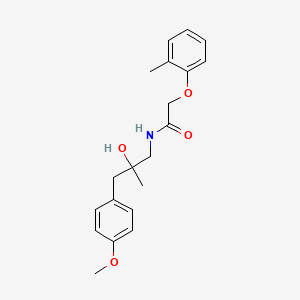

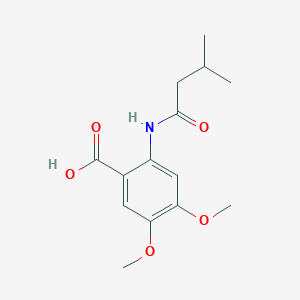

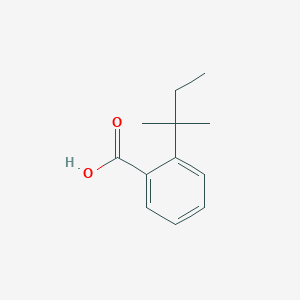

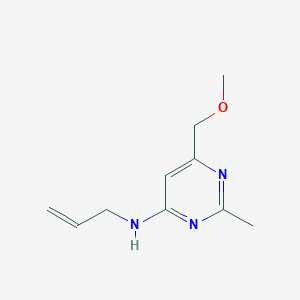

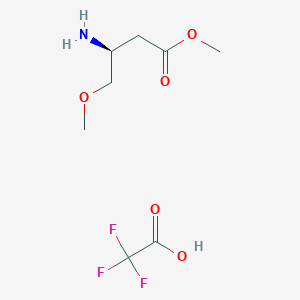

Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl core with a hydroxy group on one ring and a tert-butoxycarbonyl (BOC) protected amino group on the other .科学的研究の応用

Synthesis and Biological Applications

- Antimicrobial and Antidiabetic Activities:

- A study synthesized and characterized five 4-aminophenol derivatives, showcasing broad-spectrum antimicrobial activities against various bacteria and fungus strains. These compounds also demonstrated significant antidiabetic activities by inhibiting amylase and glucosidase enzymes. DNA interaction studies suggested the potential of these compounds as anticancer agents, opening avenues for further research in medicinal chemistry (Rafique et al., 2022).

Chemical Synthesis and Material Applications

Boronic Ester Synthesis:

- The synthesis of boronic ester from a phthalocyanine precursor with a salicylaldimino moiety was explored. The stability of boronate in the structure due to coordinative B–N and covalent B–O bonds was highlighted, suggesting potential applications in material science and catalysis (Özçelik & Gül, 2012).

Polymer Synthesis and Applications:

- A study delved into the synthesis of a novel sulfonated poly(ether ether ketone) incorporating bisphenol monomer with carboxyl groups. The synthesized polymer demonstrated promising attributes for direct methanol fuel cell applications, shedding light on the potential of phenolic compounds in advanced material applications (Li et al., 2009).

Polyimide Synthesis and Characterization:

- The synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide was studied. The polyimides showed remarkable thermal stability, low dielectric constants, and potential for applications in electronic devices due to their excellent material properties (Kwak et al., 2006).

Enrichment and Separation of Polyphenols:

- Research on the development of polyethyleneimine-assisted boronic acid-functionalized magnetic nanoparticles highlighted their efficiency in capturing cis-diol-containing polyphenols under neutral conditions. This work presents a novel and efficient method for the purification of polyphenols, indicating the versatile applications of phenolic compounds in analytical chemistry (Zhang et al., 2022).

作用機序

Target of Action

It’s worth noting that phenolic compounds, which this molecule is a derivative of, are known to interact with a wide range of proteins and enzymes .

Mode of Action

Phenolic compounds, in general, are known to interact with proteins and enzymes, potentially altering their function . The BOC group (tert-butoxycarbonyl) in the molecule is a common protecting group in organic synthesis, particularly for amines . This could influence the compound’s interaction with its targets.

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways due to their ability to interact with different proteins and enzymes .

Pharmacokinetics

The pharmacokinetic properties of phenolic compounds can vary widely depending on their specific chemical structure .

Result of Action

As a phenolic compound, it may have a range of potential effects depending on its specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often impact the action of phenolic compounds .

特性

IUPAC Name |

tert-butyl N-[4-(3-hydroxyphenyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-9-7-12(8-10-14)13-5-4-6-15(19)11-13/h4-11,19H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIGIXLZDXZDHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2475528.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2475535.png)

![5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2475540.png)